4-(2-{[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazoloquinazoline core with a sulfonamide group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions.
Formation of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline
Uniqueness
4-(2-{[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its combination of a triazoloquinazoline core with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21ClN6O2S |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
4-[2-[[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21ClN6O2S/c1-15-3-2-4-17(13-15)22-24-28-23(20-14-18(25)7-10-21(20)31(24)30-29-22)27-12-11-16-5-8-19(9-6-16)34(26,32)33/h2-10,13-14H,11-12H2,1H3,(H,27,28)(H2,26,32,33) |
InChI Key |
HOQQMOSTPUDYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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